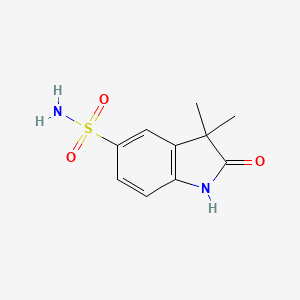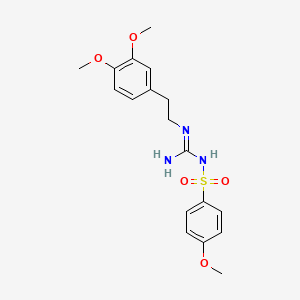![molecular formula C11H18ClF2NO2 B2974251 Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hcl CAS No. 2503208-95-3](/img/structure/B2974251.png)
Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2503208-95-3 . It has a molecular weight of 269.72 and its IUPAC name is "methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H17F2NO2.ClH/c1-16-8(15)10(14)6-9(7-10)2-4-11(12,13)5-3-9;/h2-7,14H2,1H3;1H" . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Electrochemical Synthesis : Methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for synthesizing related compounds, has been electrochemically synthesized from methyl adamantane-1-carboxylate in pyridine–5HF under constant current conditions, indicating potential methods for synthesizing related compounds like Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate HCl (Monoi & Hara, 2012).
- Catalytic Aminocarbonylation : Amino acid methyl esters, similar in structure to Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate HCl, have been used as amine nucleophiles in palladium-catalyzed aminocarbonylation, leading to the formation of carboxamides, showcasing a potential synthetic route for related compounds (Müller et al., 2005).
Analytical Methods
- GC-MS Discrimination : Techniques involving derivatization and gas chromatography-mass spectrometry (GC-MS) have been developed for amino acids and their derivatives, which could be applicable for analyzing compounds like Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate HCl (Baskal, Bollenbach, & Tsikas, 2021).
Applications in Organic Synthesis
- Amidation Reactions : Direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3 indicates potential methodologies for modifications of compounds like Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate HCl (Lanigan, Starkov, & Sheppard, 2013).
Biological Evaluation and NMR Studies
- Fluorinated Amino Acids in NMR : The use of fluorinated amino acids, which share structural similarity with Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate HCl, in NMR for intracellular pH measurement highlights potential biomedical applications (Taylor & Deutsch, 1983).
Novel Building Blocks and Synthesis Pathways
- Building Blocks for Amino Acids : The synthesis of Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate demonstrates the potential of related compounds like Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate HCl as building blocks for amino acid synthesis (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2.ClH/c1-16-8(15)10(14)6-9(7-10)2-4-11(12,13)5-3-9;/h2-7,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFJDNMVYOOXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCC(CC2)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hcl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2974169.png)

![N-[1-(4-chlorophenyl)vinyl]-N-(3-pyridylmethyl)amine hydroiodide](/img/structure/B2974171.png)

![2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2974174.png)
![2-Chloro-N-[[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2974176.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![[5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol](/img/structure/B2974184.png)


